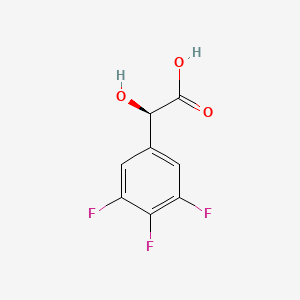
(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hidroxi-2-(3,4,5-trifluorofenil)ácido acético es un compuesto orgánico caracterizado por la presencia de un grupo hidroxilo y un grupo trifluorofenilo unidos a una unidad de ácido acético
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2R)-2-hidroxi-2-(3,4,5-trifluorofenil)ácido acético típicamente involucra la reacción de 3,4,5-trifluorobenzaldehído con un nucleófilo adecuado bajo condiciones controladas. Un método común es el uso de un reactivo de Grignard, como el bromuro de metilmagnesio, seguido de hidrólisis para producir el producto deseado. Las condiciones de reacción a menudo incluyen disolventes anhidros y bajas temperaturas para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de (2R)-2-hidroxi-2-(3,4,5-trifluorofenil)ácido acético puede implicar procesos más escalables como la hidrogenación catalítica o la síntesis enzimática. Estos métodos están diseñados para ser rentables y respetuosos con el medio ambiente, minimizando el uso de reactivos y disolventes peligrosos.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2R)-2-hidroxi-2-(3,4,5-trifluorofenil)ácido acético experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un ácido carboxílico.
Reducción: El compuesto puede reducirse para formar alcoholes u otros derivados reducidos.
Sustitución: El grupo trifluorofenilo puede sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) o nucleófilos (NH3, OH-) en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir trifluorometilcetonas, mientras que la reducción puede producir trifluorometilalcoholes.
Aplicaciones Científicas De Investigación
(2R)-2-hidroxi-2-(3,4,5-trifluorofenil)ácido acético tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia el compuesto por su posible actividad biológica, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios.
Industria: Se utiliza en la producción de productos químicos especiales, agroquímicos y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (2R)-2-hidroxi-2-(3,4,5-trifluorofenil)ácido acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorofenilo aumenta la afinidad de unión y la selectividad del compuesto, mientras que el grupo hidroxilo participa en la unión de hidrógeno y otras interacciones. Estas interacciones moleculares pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Trifluorotolueno: Un compuesto orgánico con grupos trifluorometilo similares pero diferentes grupos funcionales y propiedades.
(2R,3R)-2-(3,4-dihidroxi-fenil)cromano-3-il-3,4,5-trihidroxi benzoato: Un compuesto con características estructurales similares pero diferentes actividades biológicas.
Unicidad
(2R)-2-hidroxi-2-(3,4,5-trifluorofenil)ácido acético es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Su grupo trifluorofenilo aumenta su estabilidad y lipofilia, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C8H5F3O3 |
|---|---|
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14)/t7-/m1/s1 |
Clave InChI |
IKLGRHFMGVKLEN-SSDOTTSWSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)F)F)[C@H](C(=O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


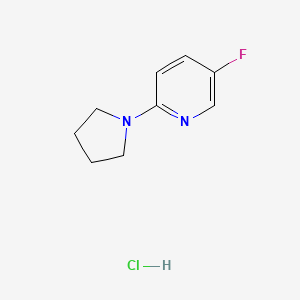
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)

![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
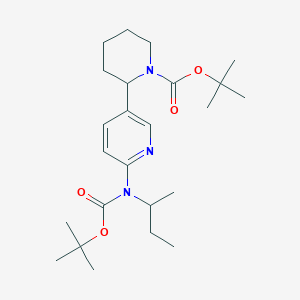

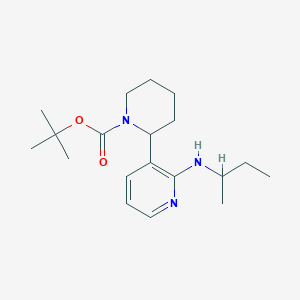
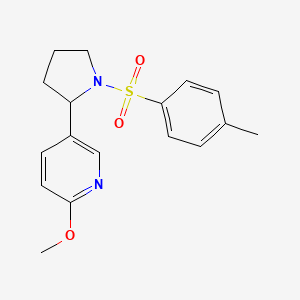
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)

![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
